7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one
Overview
Description
Scientific Research Applications
- A novel derivative of 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide (P163-0892) exhibits potent and selective antifungal activity against Cryptococcus and Candida species . These fungi can cause life-threatening invasive infections, especially in immunocompromised patients. P163-0892 could be a valuable addition to the limited arsenal of antifungal drugs.
- The compound (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[2,3-b]thiopyran-4-ylidene) shows pharmacological activity as a selective GluK1 radioligand . Ionotropic glutamate receptors play crucial roles in synaptic transmission, memory, and neuroprotection. Investigating this compound’s effects on these receptors could yield insights into neurological disorders.
- CAS No. 338776-82-2 corresponds to [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate. Researchers can explore its chemical properties, reactivity, and potential drug-like characteristics.
- Similarly, CAS No. 672951-63-2 represents [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate, which may have applications in medicinal chemistry.
- CAS No. 338776-93-5 corresponds to [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylpropanoate, offering further opportunities for chemical biology investigations.
Antifungal Activity
Ionotropic Glutamate Receptor Modulation
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQIXUPQDKOJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one |
Synthesis routes and methods
Procedure details
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